2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine
CAS No.: 2640979-57-1
Cat. No.: VC11847258
Molecular Formula: C17H21F3N2O3
Molecular Weight: 358.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640979-57-1 |
|---|---|
| Molecular Formula | C17H21F3N2O3 |
| Molecular Weight | 358.35 g/mol |
| IUPAC Name | pyrrolidin-1-yl-[4-[[4-(trifluoromethoxy)phenyl]methyl]morpholin-2-yl]methanone |
| Standard InChI | InChI=1S/C17H21F3N2O3/c18-17(19,20)25-14-5-3-13(4-6-14)11-21-9-10-24-15(12-21)16(23)22-7-1-2-8-22/h3-6,15H,1-2,7-12H2 |
| Standard InChI Key | DMYVJMLHRLCCQU-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F |
| Canonical SMILES | C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)OC(F)(F)F |
Introduction
The compound 2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is a complex organic molecule that incorporates several functional groups, including a pyrrolidine ring, a morpholine ring, and a trifluoromethoxy-substituted phenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Synthesis
The synthesis of 2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine involves several steps, including the formation of the morpholine and pyrrolidine rings and the introduction of the trifluoromethoxy-substituted phenyl group. A common approach might involve the reaction of a morpholine derivative with a pyrrolidine-1-carbonyl chloride, followed by alkylation with a suitable trifluoromethoxy-substituted benzyl halide.
Biological Activity
While specific biological activity data for 2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethoxy)phenyl]methyl}morpholine is not readily available, compounds with similar structural features have shown potential in various pharmacological applications. The trifluoromethoxy group is known for enhancing lipophilicity and metabolic stability, which can be beneficial in drug design.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume